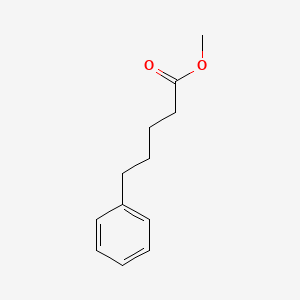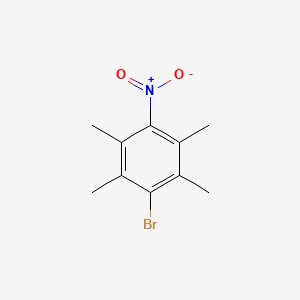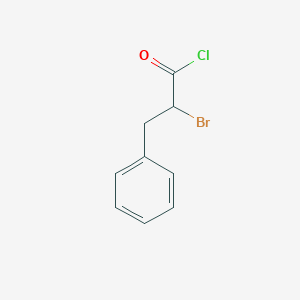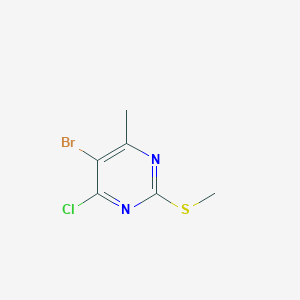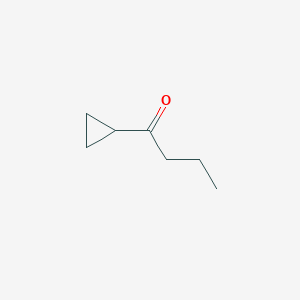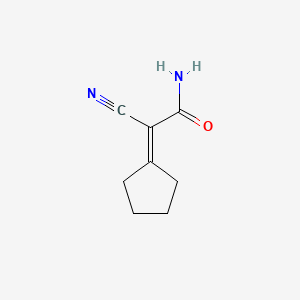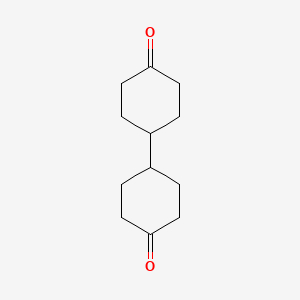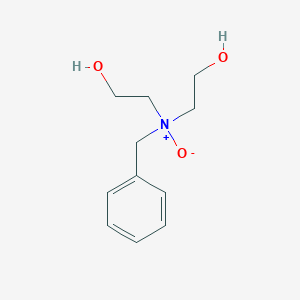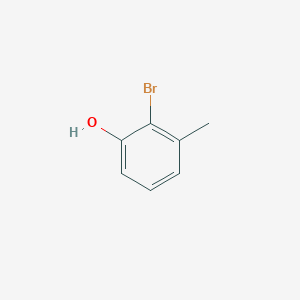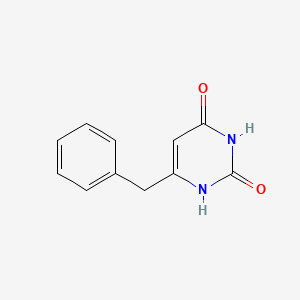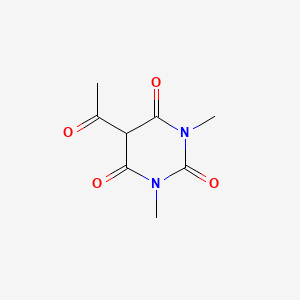
5-Acetyl-1,3-dimethylbarbituric Acid
概要
説明
Synthesis Analysis
The synthesis of 5-Acetyl-1,3-dimethylbarbituric Acid derivatives involves various chemical reactions, highlighting the compound's versatility. For instance, the synthesis of 1,3-dimethyl-5-bis(thiomethyl)methylenebarbituric acid from 1,3-dimethylbarbituric acid showcases a method of introducing functional groups into the barbituric acid framework, enhancing its reactivity and potential for further chemical modifications (Sweidan et al., 2009). Moreover, the enantioselective palladium-catalyzed allylation of 1,5-dimethylbarbituric acid underscores the compound's capacity for asymmetric synthesis, a critical aspect in the creation of optically active pharmaceuticals (Brunner et al., 1998).
Molecular Structure Analysis
The molecular structure of 5-Acetyl-1,3-dimethylbarbituric Acid derivatives is characterized by various weak interactions, which are crucial for understanding the compound's chemical behavior. Studies on thiosemicarbazones derived from 5-acetylbarbituric acid have provided detailed insights into the molecular geometry and supramolecular architecture through X-ray crystallography and spectroscopic methods, facilitating a deeper understanding of the compound's structural properties (Castiñeiras et al., 2021).
Chemical Reactions and Properties
5-Acetyl-1,3-dimethylbarbituric Acid undergoes various chemical reactions, underscoring its utility in synthetic chemistry. The compound's ability to form stable complexes and participate in reactions underpins its use in creating diverse chemical structures. For example, its reactions with nucleophiles in electrochemical studies indicate its potential in the synthesis of novel organic compounds, serving as a precursor for the electro-organic synthesis of new spiropyrimidine derivatives (Nematollahi & Goodarzi, 2001).
Physical Properties Analysis
The physical properties of 5-Acetyl-1,3-dimethylbarbituric Acid, such as melting point, solubility, and crystalline structure, are essential for its application in material science and chemical synthesis. These properties are influenced by the compound's molecular structure and the nature of its substituents. An experimental and computational thermochemical study on 5,5-dimethylbarbituric acid provided valuable data on its enthalpy of formation and sublimation, which are crucial for understanding its stability and reactivity (Roux et al., 2010).
Chemical Properties Analysis
The chemical properties of 5-Acetyl-1,3-dimethylbarbituric Acid, including its reactivity, acid-base behavior, and interaction with various reagents, are critical for its application in synthesis and industrial processes. Its behavior as an active methylene reagent useful for condensation reactions highlights its utility in preparing synthetic intermediates, especially heterocycles (Argintaru, 2011). Moreover, the compound's ability to undergo oxidation and participate in the formation of unsymmetrical disulfides showcases its versatility in organic synthesis (Tanaka, Chen, & Yoneda, 1987).
科学的研究の応用
Synthesis of Novel Compounds
5-Acetyl-1,3-dimethylbarbituric acid has been utilized as a starting material in the synthesis of novel chromone derivatives. These derivatives were created using both conventional heating methods and microwave irradiation techniques, yielding good results. The compounds demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against various fungal strains (Mohammed Musthafa, Siddiqui, Husain, & Ahmad, 2011).
Electrochemical Studies
Electrochemical investigations of 5-sulphadrug substituted-1,3-dimethylbarbituric acids have revealed interesting results. The electrochemical reduction of these compounds yields 5-amino-1,3-dimethylbarbituric acid and the sulphadrug as final products of electroreduction (Goyal, Bhushan, & Agarwal, 1984).
Multicomponent Reactions
1,3-Dimethylbarbituric Acid, a related compound, has been noted for its use in multicomponent reactions leading to various libraries of biologically active molecules. Its reactivity and solubility make it a useful reagent in synthetic chemistry (Argintaru, 2011).
Synthesis of Mesogenic Compounds
New derivatives of 5-vinyl-1,3-dimethylbarbituric acid have been synthesized and evaluated for liquid crystal properties. These studies contribute to the understanding of liquid crystalline properties in various chemical structures (Mohammad, Srinivasa, Suresh, & Yeap, 2016).
Application in Organic Synthesis
5-Arylidene-1,3-dimethylbarbituric acid derivatives have been used as mild organic oxidants for allylic and benzylic alcohols. These derivatives, especially those with electron-withdrawing groups on the aromatic ring, have shown effectiveness in oxidation processes under mild neutral conditions (Tanaka, Chen, Kimura, & Yoneda, 1988).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-acetyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4(11)5-6(12)9(2)8(14)10(3)7(5)13/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMWKCXXKFMEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)N(C(=O)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298117 | |
| Record name | 5-Acetyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-1,3-dimethylbarbituric Acid | |
CAS RN |
58713-03-4 | |
| Record name | 58713-03-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Acetyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetyl-1,3-dimethylbarbituric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


